molecular formula C11H15NO2 B14356357 2-Butanone, 4-[(4-methoxyphenyl)amino]- CAS No. 91246-71-8

2-Butanone, 4-[(4-methoxyphenyl)amino]-

Cat. No.: B14356357
CAS No.: 91246-71-8
M. Wt: 193.24 g/mol
InChI Key: NEOIJRCZYRUCQD-UHFFFAOYSA-N
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Description

2-Butanone, 4-[(4-methoxyphenyl)amino]- is an organic compound with the molecular formula C11H15NO2. It is also known by other names such as Anisylacetone and Raspberry ketone methyl ether. This compound is characterized by the presence of a butanone group attached to a methoxyphenylamino group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4-[(4-methoxyphenyl)amino]- typically involves the reaction of 4-methoxyaniline with butanone under specific conditions. One common method is the condensation reaction where 4-methoxyaniline is reacted with butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by maintaining a steady flow of reactants and products, thus increasing the yield and reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-[(4-methoxyphenyl)amino]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butanone, 4-[(4-methoxyphenyl)amino]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 4-[(4-methoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, influencing the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butanone, 4-[(4-methoxyphenyl)amino]- is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

91246-71-8

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(4-methoxyanilino)butan-2-one

InChI

InChI=1S/C11H15NO2/c1-9(13)7-8-12-10-3-5-11(14-2)6-4-10/h3-6,12H,7-8H2,1-2H3

InChI Key

NEOIJRCZYRUCQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCNC1=CC=C(C=C1)OC

Origin of Product

United States

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